N-Methyl-2-(m-nitrophenyl)succinimide
Description
Properties
CAS No. |
66064-07-1 |
|---|---|
Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
1-methyl-3-(3-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10N2O4/c1-12-10(14)6-9(11(12)15)7-3-2-4-8(5-7)13(16)17/h2-5,9H,6H2,1H3 |
InChI Key |
KDSICYPCWQEEKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Succinimide Derivatives
Structural and Functional Analogues
Table 1: Key Succinimide Derivatives and Their Properties
*Calculated based on analogous structures.
Reactivity and Stability
- Electrophilicity : The nitro group in this compound increases electrophilicity at the carbonyl carbon compared to fluorine-substituted analogues (e.g., N-Ethyl-2-(m-fluorophenyl)succinimide), enhancing its reactivity in nucleophilic substitutions .
- Stability : Nitro groups may reduce hydrolytic stability under acidic conditions. For instance, succinimide intermediates in proteins degrade at pH 4, forming aspartate residues . This suggests that the nitro-substituted derivative may hydrolyze faster than fluorine-containing counterparts in acidic environments.
Research Findings and Data
Critical Analysis and Contradictions
- Stability vs. Reactivity : While the nitro group enhances reactivity, it may compromise stability in aqueous formulations, as seen in protein succinimide degradation . This trade-off requires careful optimization in pharmaceutical applications.
- Biological Efficacy : Ketone derivatives (e.g., MSJ10) show superior enzyme inhibition compared to nitro/fluoro derivatives, suggesting that electronic effects alone are insufficient to predict activity .
Q & A
Q. What are the recommended synthetic methodologies for N-Methyl-2-(m-nitrophenyl)succinimide, and how do substituent effects influence reaction yields?
Synthesis of N-aryl succinimides typically involves refluxing maleamic acid derivatives with thionyl chloride (SOCl₂). For example, α-chloro-N-(p-nitrophenyl)succinimide is synthesized with 84% yield using this method, while the m-nitrophenyl derivative yields 79% . Electron-withdrawing groups (e.g., nitro) on the aryl ring enhance reactivity by stabilizing intermediates. Reaction conditions (e.g., solvent, temperature) should be optimized to minimize side products like maleimides.
Q. What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- NMR : Key signals include aliphatic protons (-CH₂-CH₂-) in the succinimide ring (δ=2.2–2.6 ppm) and aromatic protons (δ=7.3–8.1 ppm) .
- X-ray crystallography : Triclinic crystal systems (e.g., space group P1) with parameters such as a=4.853 Å, b=11.015 Å, and bond angles (α=69.59°) confirm molecular packing .
- IR : Stretching vibrations at ~1700–1800 cm⁻¹ (C=O) and ~1300 cm⁻¹ (C-N) validate the succinimide ring .
Q. How does pH influence the stability and hydrolysis of this compound in aqueous environments?
Under mildly alkaline conditions (pH ~7–9), succinimides hydrolyze to aspartate or isoaspartate residues. For example, succinimide degradation in proteins at Asp30 was reversed at pH 7.0, restoring biological activity . Hydrolysis rates depend on ring strain and substituent electronic effects, with electron-withdrawing groups accelerating hydrolysis .
Advanced Research Questions
Q. How can succinimide intermediates be reliably detected in degradation studies, and what experimental pitfalls exist?
Succinimides are labile intermediates, making detection challenging. Use low-pH trypsin digestion (pH 5.0) followed by reversed-phase HPLC/MS to minimize artifactual deamidation. For example, succinimide at Asp30 in a monoclonal antibody was identified via this method, contrasting with conventional protocols that generate false Asp/isoAsp residues . Stabilize samples at ≤ -80°C and avoid prolonged exposure to alkaline buffers .
Q. What kinetic and thermodynamic factors govern succinimide formation in peptide models, and how do steric effects alter reaction pathways?
In peptide systems (e.g., VYP[X]GA), succinimide formation is rate-limited by asparagine deamidation. Threshold collision energies for succinimide formation in [AsnSer+H]⁺ and [AsnThr+H]⁺ systems are 131±12 kJ/mol and 142±6 kJ/mol, respectively, highlighting steric hindrance effects. Hydrolysis favors isoAsp over Asp by a 3:1 ratio due to biased ring cleavage .
Q. How do structural modifications (e.g., meta-nitro substitution) impact the reactivity of this compound in condensation reactions?
The m-nitrophenyl group increases electrophilicity at the carbonyl carbon, enhancing reactivity in dehydrative amidation. Comparative studies show that electron-withdrawing groups reduce C–N–C bond angles (e.g., 112.62° for succinimide vs. 126.90° for glutarimide), altering nucleophilic attack efficiency .
Q. What contradictions exist in reported synthesis protocols for N-aryl succinimides, and how can they be resolved?
Kretov and Kul’chitskaya’s method for α-chloro-N-(p-anisyl)succinimide synthesis conflicts with later findings showing mixed maleimide/succinimide products. Discrepancies arise from reaction conditions (e.g., solvent purity, SOCl₂ stoichiometry). Reproducibility requires strict control of anhydrous conditions and stepwise monitoring via TLC/GC-MS .
Q. What advanced techniques are suitable for studying intermolecular interactions of this compound with biological targets?
- Dynamic infrared spectroscopy : Track real-time interactions (e.g., ZDDP-succinimide complexes) via shifts in C=O or S=O stretches .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities with enzymes like α-amylase, where succinimide derivatives show IC₅₀ values as low as 0.115 µg·mL⁻¹ .
Q. Methodological Recommendations
- Synthesis : Prioritize SOCl₂-mediated routes for high yields .
- Characterization : Combine NMR, X-ray, and IR for unambiguous structural confirmation .
- Degradation studies : Use low-pH digestion and rapid MS analysis to capture transient intermediates .
- Kinetics : Employ collision-induced dissociation (CID) to probe energy thresholds for succinimide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
